1-苄基-3-哌啶酮盐酸盐水合物

描述

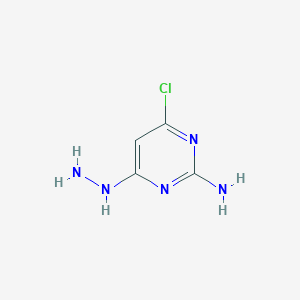

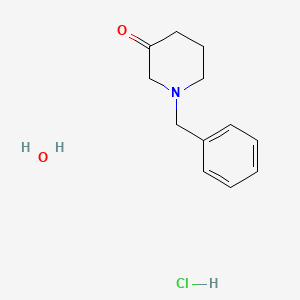

1-Benzyl-3-piperidone hydrochloride hydrate is a chemical compound that serves as a key intermediate in the synthesis of various piperidine derivatives. These derivatives have been extensively studied due to their potential pharmacological activities, including anti-acetylcholinesterase activity, which is relevant for conditions like dementia . The compound's structure allows for various modifications, which can lead to the development of new therapeutic agents with improved efficacy and selectivity .

Synthesis Analysis

The synthesis of 1-benzyl-3-piperidone hydrochloride hydrate and its derivatives involves several chemical reactions. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase activity, with certain substitutions leading to increased activity . Additionally, the synthesis of 1-benzyl-2-piperidone derivatives has been explored to understand the influence of substituents on the lactam hydrolysis under acidic conditions . Chemoenzymatic synthesis has also been employed, utilizing lipase-mediated desymmetrization to achieve high enantiomeric excess and overall yield .

Molecular Structure Analysis

The molecular structure of 1-benzyl-3-piperidone hydrochloride hydrate is crucial for its reactivity and the properties of its derivatives. For example, the introduction of a bulky moiety or an alkyl or phenyl group at specific positions on the piperidine ring can dramatically enhance the anti-acetylcholinesterase activity . The stereochemistry of the piperidine derivatives is also significant, as seen in the synthesis of 4-benzoyl-1,3-dimethyl-4-phenylpiperidine, where stereospecific reactions were used to obtain products with the desired configuration .

Chemical Reactions Analysis

The chemical reactivity of 1-benzyl-3-piperidone hydrochloride hydrate derivatives is diverse. Acid-catalyzed rearrangements have been reported, such as the conversion of 1-benzyl-2-methyl-3-piperidone to 1-benzyl-2-acetylpyrrolidine, which involves tautomeric equilibria and ring-opened intermediates . Condensation reactions under microwave irradiation have been used to synthesize novel derivatives like N-benzyl-(3E,5E)-3,5-bis(2-hydroxybenzylidene)-4-piperidone . Furthermore, the synthesis of neurokinin-1 receptor antagonists has been achieved through coupling reactions involving 1-benzylpiperidones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-benzyl-3-piperidone hydrochloride hydrate and its derivatives are influenced by their molecular structure. The presence of substituents can affect the compound's solubility, stability, and reactivity. For example, the difficulty in hydrolyzing the lactam linkage of certain derivatives under acidic conditions can be attributed to the steric effects of substituents at specific positions on the piperidone ring . The lipase-mediated desymmetrization process also highlights the importance of the compound's chiral centers in determining its physical properties, such as optical rotation and enantiomeric purity .

科学研究应用

化学重排和合成

1-苄基-3-哌啶酮盐酸盐水合物在化学重排中起着重要作用。例如,Zhao 等人(2006 年)研究了 1-苄基-2-甲基-3-哌啶酮重排为 1-苄基-2-乙酰吡咯烷,突出了该化合物在特定条件下生成不同化学结构的效用 (Zhao et al., 2006)。

催化反应和热化学

该化合物在催化反应和热化学研究中也至关重要。Tewari 等人(2008 年)研究了 1-苄基-3-哌啶酮的酮还原酶催化还原反应,提供了对这些反应的平衡常数和热化学量的见解 (Tewari et al., 2008)。

哌啶酮衍生物的合成

马云雷(2009 年)的研究重点是使用 1-苄基-3-哌啶酮作为起始材料合成 1-苄基-3-甲基-哌啶酮。这项研究对于工业生产、优化材料比例、反应温度和催化剂具有重要意义 (Ma Yun-lei, 2009)。

有机合成中的保护基团

Aschwanden 等人(2006 年)报道了使用 4-哌啶酮盐酸盐水合物(一种相关化合物)作为一级炔丙胺合成的保护基团。这说明了该化合物在复杂有机合成过程中的效用 (Aschwanden et al., 2006)。

神经激肽-1 受体拮抗剂

Shirai 等人(2011 年)发现由 1-苄基哌啶酮合成的 3-二苯甲基-4-哌啶酮衍生物充当有效的缓激肽-1 受体拮抗剂。这一发现对于开发针对 G 蛋白偶联受体的治疗方法至关重要 (Shirai et al., 2011)。

作用机制

While the specific mechanism of action for 1-Benzyl-3-piperidone hydrochloride hydrate is not mentioned in the search results, piperidine derivatives have been found to have a wide range of bioactivities, including anti-HIV, anti-inflammatory, anti-proliferative, antioxidant, and antimicrobial effects .

安全和危害

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

未来方向

属性

IUPAC Name |

1-benzylpiperidin-3-one;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO.ClH.H2O/c14-12-7-4-8-13(10-12)9-11-5-2-1-3-6-11;;/h1-3,5-6H,4,7-10H2;1H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDAGZUGDGORLMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CN(C1)CC2=CC=CC=C2.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50606-58-1, 346694-73-3 | |

| Record name | 1-benzyl-3-piperidone hydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-benzyl-3-piperidone hydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B3022081.png)

![{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B3022082.png)